CRT0044876

DNA repair Base excision repair (BER) APE1 inhibitor mechanism

APE1-targeting studies often suffer from off-target effects of indirect inhibitors. CRT0044876 (CAS 6960-45-8) is a direct, active-site APE1 inhibitor (IC₅₀ ≈ 3 μM) that ensures clean BER pathway suppression without confounding redox signaling interference. • >30-fold selectivity over endonuclease IV, BamHI, topoisomerase I at 100 μM • Potentiates temozolomide, MMS, H₂O₂, and Zeocin cytotoxicity at non-toxic concentrations (≤100-400 μM) • Validated in HT1080 fibrosarcoma and HeLa/A549 photodynamic therapy models

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 6960-45-8
Cat. No. B1669634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT0044876
CAS6960-45-8
Synonyms7-nitro-1H-indole-2-carboxylic acid
CRT 0044876
CRT-0044876
CRT0044876
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13)
InChIKeyBIUCOFQROHIAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CRT0044876 APE1 Inhibitor for DNA Repair Research


CRT0044876 (CAS 6960-45-8; also known as 7-nitroindole-2-carboxylic acid, 7-NO2-ICA, NSC 69877) is a small-molecule indole derivative that functions as a direct inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1; also termed HAP1 or Ref-1) [1]. It inhibits the AP endonuclease, 3′-phosphodiesterase, and 3′-phosphatase activities of APE1 at low micromolar concentrations (reported IC₅₀ ≈ 3 μM) and exhibits selectivity for the exonuclease III family of enzymes . At non-cytotoxic concentrations (≤100–400 μM), CRT0044876 potentiates the cytotoxicity of DNA base-targeting agents, including temozolomide, methyl methanesulfonate (MMS), hydrogen peroxide, and Zeocin, through specific inhibition of the base excision repair (BER) pathway .

CRT0044876 vs. Methoxyamine and E3330


APE1-targeting agents exhibit fundamentally distinct mechanisms that preclude direct substitution in experimental or therapeutic contexts. CRT0044876 is a direct, active-site-binding inhibitor of the APE1 endonuclease function; in contrast, methoxyamine (MX; TRC102) acts as an indirect inhibitor by covalently trapping abasic (AP) sites, thereby preventing APE1 substrate recognition [1]. Further, E3330 (APX3330) selectively disrupts the redox signaling (Ref-1) function of APE1 without impairing its DNA repair activity, creating orthogonal functional readouts [2]. Consequently, the choice among CRT0044876, methoxyamine, or E3330 determines whether the experimental outcome measures BER pathway suppression, AP site accumulation, or redox-dependent transcriptional regulation — parameters that are not functionally equivalent and cannot be achieved with a single generic 'APE1 inhibitor' .

CRT0044876 Comparative Evidence


Direct vs. Indirect APE1 Inhibition

CRT0044876 is a direct inhibitor of APE1 that binds the enzyme's active site, whereas methoxyamine (MX; TRC102) is an indirect inhibitor that covalently modifies AP sites rather than targeting APE1 itself [1]. This mechanistic dichotomy fundamentally alters experimental outcomes. In MDA-MB-231 breast cancer cells treated with doxorubicin, methoxyamine produced a statistically significant 1.4-fold increase in micronucleated binucleated cells (p < 0.05), indicating enhanced genotoxicity, whereas CRT0044876 showed no sensitizing effect on doxorubicin-induced cytotoxicity in MTT reduction, crystal violet staining, or colony formation assays [2]. The differential outcomes demonstrate that direct APE1 inhibition and indirect AP-site trapping are not functionally interchangeable and must be selected based on the intended endpoint — either BER pathway suppression (CRT0044876) or AP site trapping (methoxyamine).

DNA repair Base excision repair (BER) APE1 inhibitor mechanism

DNA Repair vs. Redox Function Specificity

APE1 is a bifunctional protein with separable DNA repair (endonuclease) and redox signaling (Ref-1) activities. CRT0044876 selectively inhibits the DNA repair function, while E3330 (APX3330) targets the redox function [1]. In a photodynamic therapy (PDT) study, HeLa cells were approximately 3.5-fold more sensitive to the combination of PDT with E3330 compared to A549 cells, demonstrating cell-line-specific modulation of redox-dependent pathways [2]. CRT0044876, by contrast, was employed as the DNA-repair-function inhibitor control in the same study, providing a tool for isolating the contribution of BER impairment from redox signaling disruption. This functional segregation is not achievable with a single inhibitor, and the two compounds cannot be substituted when the experimental aim is to dissect the dual roles of APE1.

APE1 redox signaling photodynamic therapy DNA repair

Selectivity Against Related Enzymes

CRT0044876 demonstrates selective inhibition of the exonuclease III enzyme family, to which human APE1 belongs, with minimal cross-reactivity against structurally or functionally related DNA-processing enzymes [1]. In selectivity profiling assays, CRT0044876 exhibited negligible inhibitory activity against endonuclease IV (a distinct AP endonuclease family member), BamHI restriction endonuclease, and topoisomerase I at concentrations up to 100 μM — more than 30-fold above its APE1 IC₅₀ of ~3 μM . This selectivity profile distinguishes CRT0044876 from broader-spectrum DNA repair inhibitors and reduces the risk of confounding off-target effects in BER pathway studies.

APE1 selectivity exonuclease III family enzyme specificity

Non-Cytotoxic BER Pathway Inhibition

CRT0044876 does not induce cytotoxicity at concentrations required for effective APE1 inhibition, a property essential for distinguishing BER-specific effects from non-specific cellular toxicity. In HT1080 fibrosarcoma cells, CRT0044876 was non-toxic at concentrations up to 400 μM [1], which is more than 100-fold above its APE1 IC₅₀ of ~3 μM. At non-cytotoxic concentrations, CRT0044876 nevertheless potentiates the cytotoxicity of DNA-damaging agents, including MMS and temozolomide, through specific BER pathway inhibition . This wide therapeutic window enables clean mechanistic studies of BER suppression without confounding cytotoxicity artifacts that would otherwise obscure data interpretation.

APE1 inhibitor non-cytotoxic base excision repair sensitization

CRT0044876 Application Scenarios


Direct APE1 Inhibition for BER Mechanism Studies

CRT0044876 is the appropriate choice for experiments that demand direct inhibition of APE1 enzymatic activity without introducing confounding variables. Unlike methoxyamine, which indirectly traps AP sites, CRT0044876 binds the APE1 active site, directly inhibiting the endonuclease, 3′-phosphodiesterase, and 3′-phosphatase activities at an IC₅₀ of ~3 μM [1]. This direct mechanism, combined with its >30-fold selectivity over related enzymes (endonuclease IV, BamHI, topoisomerase I) at concentrations up to 100 μM, ensures that observed BER pathway suppression can be reliably attributed to APE1 inhibition rather than off-target effects or substrate trapping [2].

Separating APE1 Repair and Redox Functions

APE1 possesses separable DNA repair (endonuclease) and redox (Ref-1) functions. CRT0044876 selectively inhibits the DNA repair domain without affecting redox signaling, whereas E3330 targets the redox function. This functional specificity enables experimental designs that isolate the contribution of BER impairment from redox-sensitive transcriptional regulation [1]. In photodynamic therapy studies, CRT0044876 served as the DNA-repair-function inhibitor control, orthogonal to E3330-mediated redox inhibition, which produced ~3.5× differential sensitization between HeLa and A549 cells [2]. CRT0044876 is essential for studies focused specifically on BER suppression without disrupting Ref-1-dependent signaling.

Chemo- and Radio-Sensitization in Cancer Models

CRT0044876 potentiates the cytotoxicity of several clinically relevant DNA-damaging agents, including temozolomide, MMS, hydrogen peroxide, and Zeocin, at non-cytotoxic concentrations (≤100–400 μM) through specific BER pathway inhibition [1]. In HT1080 fibrosarcoma cells, the combination of CRT0044876 with MMS produced a synergistic increase in AP site accumulation [2]. This property makes CRT0044876 a valuable tool for investigating APE1 as a therapeutic target in cancer sensitization studies, where direct, reversible APE1 inhibition is required to assess the functional contribution of BER to treatment resistance without compound-induced cytotoxicity confounding the results .

APE1 Activity Assays and High-Throughput Screening

The AP site cleavage assay using purified APE1 enzyme and radiolabeled oligonucleotide substrate provides a robust platform for quantifying CRT0044876 inhibitory activity (IC₅₀ ≈ 3 μM) [1]. CRT0044876 was originally identified through a high-throughput screen for APE1 inhibitors, and its validated, reproducible activity profile makes it suitable as a positive control compound in subsequent screening campaigns for novel APE1-targeting agents [2]. Its well-characterized selectivity (minimal effect on endonuclease IV, BamHI, and topoisomerase I at 100 μM) further supports its use as a benchmark comparator for evaluating new APE1 inhibitor candidates .

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